6-Methylnicotinoyl chloride

Übersicht

Beschreibung

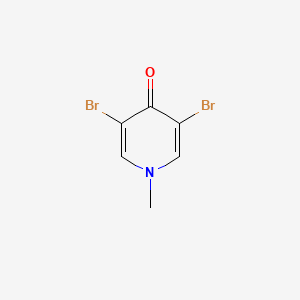

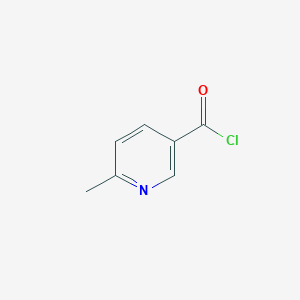

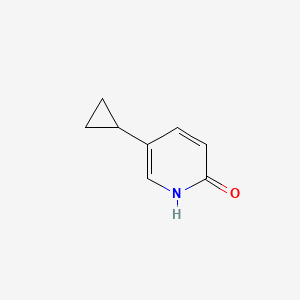

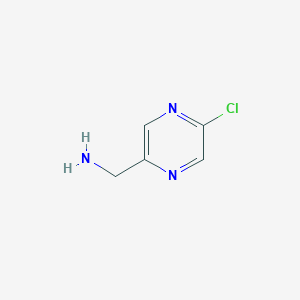

6-Methylnicotinoyl chloride, also known as 6-methylpyridine-3-carbonyl chloride, is a chemical compound with the molecular formula C7H6ClNO . It has a molecular weight of 155.58200 .

Synthesis Analysis

6-Methylnicotinoyl chloride can be synthesized by the action of oxalyl chloride on potassium 6-methylnicotinate . The acid chloride is not isolated but allowed to react directly with a secondary amine . Another method for synthesizing 6-methylnicotine involves taking 6-methyl nicotinate and gamma-butyrolactone as starting raw materials and sequentially carrying out ester condensation reaction, ring opening reaction, reduction reaction, halogenation reaction and amination ring closure reaction .

Molecular Structure Analysis

The molecular structure of 6-Methylnicotinoyl chloride consists of 7 carbon atoms, 6 hydrogen atoms, 1 chlorine atom, and 1 oxygen atom .

Wissenschaftliche Forschungsanwendungen

- 6-Methylnicotinoyl chloride is a precursor for synthesizing nicotine derivatives. Researchers study these derivatives to understand their impact on tobacco plants, nicotine metabolism, and tobacco product development .

- The racemic mixture of 6-methylnicotine provides an opportunity for chiral separation research. Scientists investigate enantiomer-specific effects, such as pharmacological activity, toxicity, and binding affinity, by separating the individual enantiomers .

- Nicotine analogs, including 6-methylnicotinoyl chloride, have potential as agrochemicals. Researchers explore their insecticidal properties and evaluate their efficacy against pests in agriculture .

- Nicotine interacts with nicotinic acetylcholine receptors (nAChRs) in the nervous system. Studies involving 6-methylnicotinoyl chloride can shed light on nAChR subtypes, their roles in cognition, and potential therapeutic applications .

- Researchers investigate 6-methylnicotinoyl chloride as a building block for designing novel drugs. By modifying its structure, they explore potential applications in treating neurological disorders, pain management, or addiction .

- Scientists develop analytical methods to detect and quantify nicotine and its derivatives. 6-Methylnicotinoyl chloride serves as a reference compound for calibration curves and validation studies in analytical chemistry .

Nicotine Derivatives in Tobacco Research

Chiral Separation Studies

Agrochemicals and Pest Control

Neuroscience and Nicotinic Receptors

Medicinal Chemistry and Drug Design

Analytical Chemistry and Detection Methods

Wirkmechanismus

Target of Action

6-Methylnicotinoyl chloride is a nicotine analog . It has been identified as a compound of interest due to its chemical structure, sensorial properties, and commercial availability . It is primarily targeted for recreational use and pharmaceutical applications such as smoking cessation and central nervous system disorders conditions such as Parkinson’s, Tourette’s, ADHD .

Mode of Action

The mode of action of 6-Methylnicotinoyl chloride is similar to that of (S)-nicotine . It has similar potency and binding affinity to that of (S)-nicotine in in vivo and ex vivo models . This suggests that 6-Methylnicotinoyl chloride interacts with the same targets as nicotine and induces similar changes.

Pharmacokinetics

It is noted that the aerosol transfer efficiency of 6-methylnicotinoyl chloride is similar to that of nicotine , suggesting comparable bioavailability.

Result of Action

The cellular and molecular effects of 6-Methylnicotinoyl chloride are similar to those of nicotine . In vitro toxicology testing demonstrated that 6-Methylnicotinoyl chloride salt e-liquid formulations have similar cellular cytotoxicity and mutagenicity to the analogous (S)-nicotine salt e-liquid formulation .

Action Environment

Given its use in e-liquid formulations for electronic nicotine delivery systems (ends), factors such as storage conditions and device settings could potentially influence its action .

Eigenschaften

IUPAC Name |

6-methylpyridine-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO/c1-5-2-3-6(4-9-5)7(8)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AASOBSCZLSEAQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60619531 | |

| Record name | 6-Methylpyridine-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60619531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methylnicotinoyl chloride | |

CAS RN |

51598-76-6 | |

| Record name | 6-Methylpyridine-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60619531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Oxetanone, 3-hexyl-4-[2-[(tetrahydro-2H-pyran-2-yl)oxy]tridecyl]-](/img/structure/B1358038.png)